molecular formula C14H8FNO6 B6406080 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid CAS No. 1261926-89-9

2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6406080
CAS No.: 1261926-89-9
M. Wt: 305.21 g/mol
InChI Key: DAOXRMUHGFKDHY-UHFFFAOYSA-N
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Description

2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid: is an organic compound with a complex structure, featuring both carboxylic acid and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common route includes the nitration of a fluorinated benzoic acid derivative followed by carboxylation. The reaction conditions often require:

    Nitration: Using concentrated nitric acid and sulfuric acid as catalysts at low temperatures to introduce the nitro group.

    Carboxylation: Employing carbon dioxide under high pressure in the presence of a base such as sodium hydroxide to introduce the carboxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalysts: Utilizing specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to a higher oxidation state.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylate salts or anhydrides.

    Reduction: Formation of 2-(3-Carboxy-5-fluorophenyl)-4-aminobenzoic acid.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxy-5-fluorophenyl)phenol
  • 2-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid
  • 2-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid

Uniqueness

2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-(3-carboxy-5-fluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO6/c15-9-4-7(3-8(5-9)13(17)18)12-6-10(16(21)22)1-2-11(12)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOXRMUHGFKDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690916
Record name 5'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-89-9
Record name 5'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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